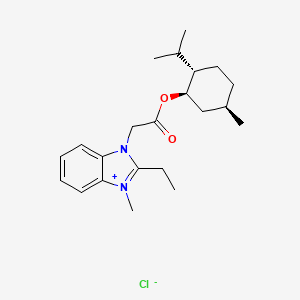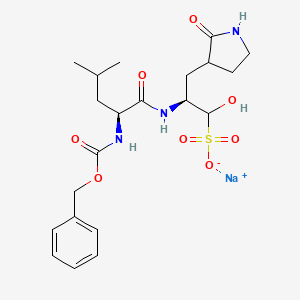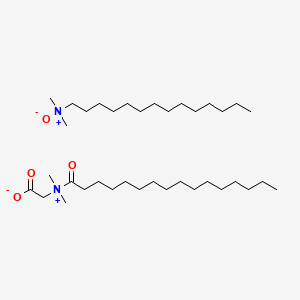
Glyminox
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyminox (Savvy) is a vaginal gel formulation of C31G developed by Biosyn as a potential contraceptive and for the potential prevention of transmission of sexually transmitted diseases, including HIV infection.
Scientific Research Applications
Glyminox in Disease Prevention and Contraception
Glyminox, known as Savvy, is a vaginal gel formulation developed by Biosyn. It has been studied for its potential as a contraceptive and for preventing the transmission of sexually transmitted diseases, including HIV. Research has focused on its application in treating Chlamydia and reducing herpes simplex virus shedding (Witherell, 2004).
Glycomics and Glycoscience Research
Glycomics, the study of glycan molecules synthesized by organisms, is an emerging field in post-genomics. It involves the comprehensive investigation of structures, interactive pathways, and changes of glycans affecting biological systems. The field of glycomics encompasses the categorization and characterization of glycomolecules, focusing on how glycan structures relate to biological and chemical processes (Lieth et al., 2004). Additionally, translational glycobiology, a subfield, focuses on glycoscience-based research aimed at alleviating human suffering, integrating clinical medicine and glycoscience (Sackstein, 2016).
Glyoxalase System Research
The glyoxalase system, discovered in 1913, has been a subject of interest, particularly in understanding its role in enzymatic defense against dicarbonyl glycation. This system, involving glyoxalase I and II, is significant in studying cellular metabolism and stress, and its regulation is now being explored in contexts such as aging, disease, and drug resistance (Rabbani & Thornalley, 2014).
Methylglyoxal Detection and Measurement
Methylglyoxal (MG), a reactive alpha-dicarbonyl, is a major physiological substrate of the cytosolic glyoxalase system. Its accumulation, also known as dicarbonyl stress, is implicated in tissue damage in aging and disease. Measurement of MG is crucial in physiological studies and for the development of glyoxalase 1 inducer and inhibitor therapeutics. Various methods, including liquid chromatography-tandem mass spectrometry, have been developed for its detection and quantification in physiological samples (Rabbani & Thornalley, 2014).
Impact on Endometrial Cells and Fertility
Studies have shown that certain compounds like 2,3,7,8-Tetrachlorodibenzo-p-dioxin can increase Glycodelin (GdA) production in human endometrial cells. This increase in GdA, an immunosuppressive endometrial glycoprotein critical for embryonic implantation, might influence human female fertility (Mueller et al., 2005).
Advances in Glycomics Data Management
With the growth of glycomics research, there has been a need for databases and bioinformatics platforms to manage diverse datasets generated by this field. The Consortium for Functional Glycomics (CFG) has been instrumental in developing these platforms, promoting the integration and dissemination of glycomics data (Raman et al., 2006).
properties
CAS RN |
664323-11-9 |
|---|---|
Product Name |
Glyminox |
Molecular Formula |
C36H74N2O4 |
Molecular Weight |
598.998 |
IUPAC Name |
1-Hexadecanaminium, N-(carboxymethyl)-N,N-dimethyl-1-oxo-, inner salt, mixt with N,N-dimethyl-1-tetradecanamine N-oxide |
InChI |
InChI=1S/C20H39NO3.C16H35NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21(2,3)18-20(23)24;1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)18/h4-18H2,1-3H3;4-16H2,1-3H3 |
InChI Key |
KALYGJOYPFFBRF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC([N+](C)(CC([O-])=O)C)=O.CCCCCCCCCCCCCC[N+](C)([O-])C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Glyminox; Savvy |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)
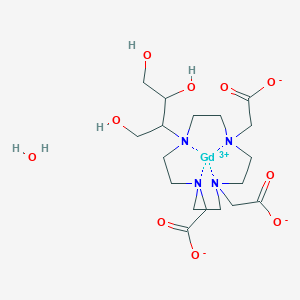
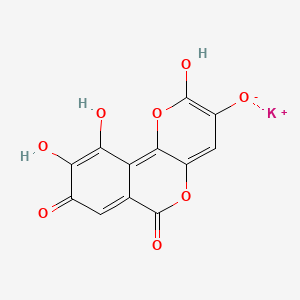

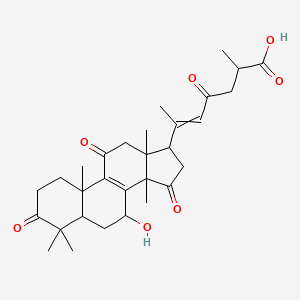
![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)

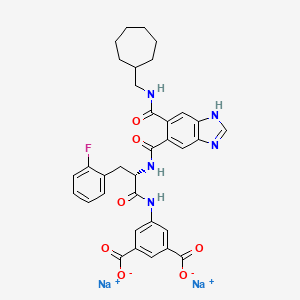
![3-Ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B607604.png)
![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)
